1-(1-Benzothiophen-2-yl)ethan-1-amine
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Overview
Description
1-(1-Benzothiophen-2-yl)ethan-1-amine is an organic compound with the molecular formula C10H11NS It is a derivative of benzothiophene, a bicyclic structure consisting of a benzene ring fused to a thiophene ring
Scientific Research Applications
1-(1-Benzothiophen-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1-Benzothiophen-2-yl)ethan-1-amine can be synthesized from 2-acetylbenzo[b]thiophene. The synthetic route typically involves the reduction of the ketone group in 2-acetylbenzo[b]thiophene to form the corresponding alcohol, followed by amination to introduce the amine group. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) and subsequent treatment with ammonia or an amine source .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-Benzothiophen-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding amine or alcohol.
Substitution: The benzothiophene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Corresponding amine or alcohol.
Substitution: Nitrated, sulfonated, or halogenated benzothiophene derivatives.
Mechanism of Action
The mechanism of action of 1-(1-Benzothiophen-2-yl)ethan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with its targets .
Comparison with Similar Compounds
Similar Compounds
2-(1-Benzothiophen-2-yl)ethan-1-amine: Similar structure but with the amine group at a different position.
1-(1-Benzothiophen-3-yl)ethan-1-amine: Similar structure but with the thiophene ring fused at a different position.
Uniqueness
1-(1-Benzothiophen-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the amine group relative to the benzothiophene ring can affect its ability to interact with biological targets and its overall stability .
Properties
IUPAC Name |
1-(1-benzothiophen-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELFZKCSIUHOHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2S1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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